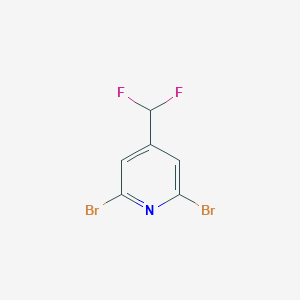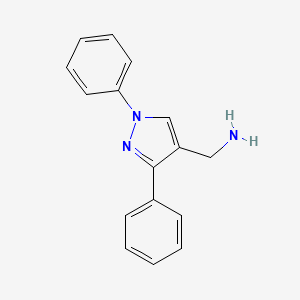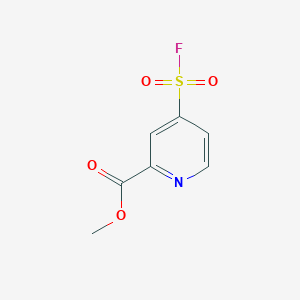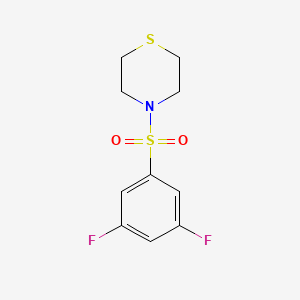
4-(4-Bromophenyl)-4-fluorotetrahydro-2h-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-Bromophenyl)-4-fluorotetrahydro-2h-pyran” is a complex organic molecule. It likely contains a bromophenyl group, a fluorotetrahydropyran group, and possibly other functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydropyran ring and the introduction of the bromophenyl and fluoro groups .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The bromophenyl group, for example, could participate in reactions such as Suzuki cross-coupling.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measurements of melting point, boiling point, solubility, and spectral properties .Applications De Recherche Scientifique
Biomedical Applications
- The compound synthesized from 3-(4-bromophenyl)isoxazol-5(4H)-one and kojic acid has shown promise for biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Photochemical Reactions
- Compounds like 4-(4-Bromophenyl)-2,4,6-triphenyl-4H-pyran have been studied for their photochemical color changes and potential applications in developing photoresponsive materials (Mori & Maeda, 1991).
Material Science
- Research involving 4-(4-Bromophenyl)-4-fluorotetrahydro-2H-pyran derivatives has contributed to the development of enhanced brightness emission-tuned nanoparticles, useful in various applications such as in sensors and bioimaging (Fischer, Baier, & Mecking, 2013).
Synthesis of Complex Compounds
- The compound has been used in the synthesis of complex chemical structures like N-Substituted Pyrazolines, which can have various applications in synthetic chemistry and drug development (Loh et al., 2013).
Chemical Kinetics and Mechanism Studies
- It plays a role in understanding the kinetics and mechanism of pyrolysis of tetrahydropyranyl phenoxy ethers in gas-phase studies, contributing to the field of analytical and applied pyrolysis (Álvarez-Aular et al., 2018).
Spectroscopy and Molecular Structure
- The compound's derivatives have been utilized in molecular structure and conformational studies, playing a significant role in crystallography and molecular spectroscopy (Mohandas et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include further studies of its synthesis, properties, and potential applications. This might involve in-depth studies of its reactivity, the development of new synthetic methods, or exploration of its potential uses in areas such as medicinal chemistry .
Propriétés
IUPAC Name |
4-(4-bromophenyl)-4-fluorooxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRXYFDRXYGWFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-4-fluorotetrahydro-2h-pyran | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(2-chlorobenzyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2380543.png)



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2380552.png)




![7-Bromobenzo[d][1,3]dioxol-5-amine](/img/structure/B2380558.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2380559.png)
![2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile](/img/structure/B2380561.png)
![Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2380562.png)
